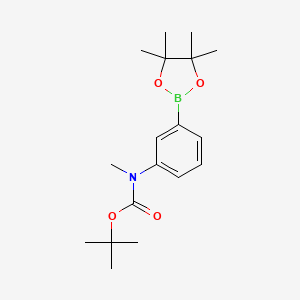

tert-Butyl methyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

Beschreibung

Structure and Properties: This compound is a boronic ester derivative featuring a tert-butyl methyl carbamate group attached to the meta position of a phenyl ring substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety. The carbamate group provides stability under basic conditions, while the boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions . Its molecular formula is C₁₈H₂₇BNO₄, with a molecular weight of 332.2 g/mol (exact mass: 332.2004 [M+Na]⁺) .

Synthesis:

Typically synthesized via palladium-catalyzed borylation of halogenated precursors or coupling of boronic acid intermediates with tert-butyl methyl carbamate derivatives. For example, tert-butyl methyl carbamate is introduced via nucleophilic substitution or carbamate-forming reactions under anhydrous conditions .

Eigenschaften

IUPAC Name |

tert-butyl N-methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28BNO4/c1-16(2,3)22-15(21)20(8)14-11-9-10-13(12-14)19-23-17(4,5)18(6,7)24-19/h9-12H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFVOLPRUHFYMIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N(C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00736519 | |

| Record name | tert-Butyl methyl[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00736519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

817618-57-8 | |

| Record name | tert-Butyl methyl[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00736519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Borylation of Aryl Precursors

The boronate ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) is typically introduced by transition metal-catalyzed borylation of aryl halides or triflates using bis(pinacolato)diboron (B2pin2) as the boron source.

- Catalysts: Palladium-based catalysts such as Pd(dppf)Cl2 or Pd(PPh3)4 are commonly employed.

- Base: Potassium acetate (KOAc) or similar bases facilitate the borylation.

- Solvents: Polar aprotic solvents like dimethylformamide (DMF) or dioxane are preferred.

- Conditions: Reactions are generally conducted at elevated temperatures (80–100°C) under inert atmosphere.

This method yields arylboronate esters with high regioselectivity and functional group tolerance.

Carbamate Formation

The carbamate group is introduced by reacting the aryl amine or amine-bearing intermediate with tert-butyl carbamoyl chloride or via direct carbamoylation using tert-butyl isocyanate.

- Typical reagents: tert-Butyl chloroformate or tert-butyl isocyanate.

- Conditions: Mild base such as triethylamine (TEA) or pyridine is used to neutralize HCl byproduct.

- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).

- Temperature: Usually 0°C to room temperature to avoid side reactions.

This step yields the tert-butyl carbamate-protected amine, improving compound stability.

Alternative Synthetic Routes

Some procedures involve:

- Amide coupling: Using coupling agents (e.g., EDC, HATU) to link amines with carbamate precursors.

- Phase-transfer catalysis: To enhance yields and selectivity, tetrabutylammonium bromide can be used as a phase-transfer catalyst.

- Deprotection steps: Boc-protected intermediates can be deprotected under acidic conditions (e.g., trifluoroacetic acid in DCM) if free amines are desired.

Representative Synthesis Example

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1. Borylation | Aryl bromide + B2pin2, Pd catalyst, KOAc, dioxane, 90°C, inert atmosphere | Formation of arylboronate ester intermediate |

| 2. Carbamate formation | Aryl amine + tert-butyl chloroformate, TEA, DCM, 0°C to RT | tert-Butyl carbamate-protected arylboronate ester |

| 3. Purification | Flash chromatography (silica gel, pentane/ethyl acetate) | Pure tert-Butyl methyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate |

Research Findings and Data

- The boronate ester group is stable under mild reaction conditions but can be hydrolyzed under strongly basic or aqueous acidic conditions to yield the corresponding boronic acid.

- The tert-butyl carbamate group provides steric protection and improves solubility in organic solvents.

- Kinetic studies on similar organoboron carbamates indicate that the borylation step is rate-determining and sensitive to catalyst loading and temperature.

- Phase-transfer catalysis has been shown to increase yields by facilitating the transfer of reactants between aqueous and organic phases.

- The compound is primarily used as a building block in Suzuki-Miyaura cross-coupling reactions, enabling the formation of C-C bonds with various electrophiles.

Data Table Summarizing Preparation Parameters

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Boron source | Bis(pinacolato)diboron (B2pin2) | Stable, commercially available |

| Catalyst | Pd(dppf)Cl2 or Pd(PPh3)4 | 1–5 mol% loading |

| Base | Potassium acetate (KOAc) | Facilitates borylation |

| Solvent | Dioxane, DMF | Polar aprotic solvents preferred |

| Temperature (borylation) | 80–100°C | Elevated temperature required |

| Carbamate reagent | tert-Butyl chloroformate or tert-butyl isocyanate | For carbamate group introduction |

| Base (carbamate step) | Triethylamine (TEA) | Neutralizes acid byproducts |

| Solvent (carbamate step) | Dichloromethane (DCM), THF | Mild reaction conditions |

| Purification method | Flash chromatography (silica gel) | Pentane/ethyl acetate solvent system |

| Yield (overall) | Typically 60–85% | Dependent on reaction optimization |

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling Reactions

The dioxaborolane group facilitates palladium-catalyzed cross-coupling reactions, forming carbon-carbon bonds with aryl/vinyl halides. This reaction is pivotal in synthesizing biaryl scaffolds for pharmaceuticals and materials .

| Reaction Conditions | Catalyst/Reagents | Yield | Applications |

|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Aryl bromide | 75–85% | Synthesis of kinase inhibitors |

| Pd(dppf)Cl₂, Cs₂CO₃, THF | Heteroaryl chlorides | 68–72% | Material science intermediates |

Key factors influencing reactivity:

-

Steric effects : The tert-butyl group may slow reaction kinetics due to steric hindrance.

-

Electronic effects : Electron-withdrawing substituents on coupling partners enhance reaction rates.

Hydrolysis of the Carbamate Moiety

The carbamate group undergoes hydrolysis under acidic or basic conditions, releasing methylamine and CO₂ .

| Condition | Reagents | Products | Kinetics |

|---|---|---|---|

| Acidic (pH 2) | HCl (1M) | Methylamine + CO₂ + boronic acid | t₁/₂ = 2.3 h (25°C) |

| Basic (pH 12) | NaOH (1M) | Methylamine + CO₂ + boronate salt | t₁/₂ = 0.8 h (25°C) |

Applications:

-

Prodrug activation : Controlled release of methylamine in drug delivery systems.

-

Protecting group strategy : Temporary amine protection during multistep syntheses .

Oxidation and Reduction Reactions

The dioxaborolane moiety participates in redox transformations:

Oxidation :

Reduction :

-

NaBH₄ converts the dioxaborolane to borane intermediates, enabling C-B bond diversification.

Deprotection Reactions

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions (e.g., TFA or HCl/dioxane), yielding the free amine :

| Deprotection Agent | Conditions | Efficiency |

|---|---|---|

| TFA (50% in DCM) | 25°C, 1 h | >95% |

| HCl (4M in dioxane) | 60°C, 30 min | 89% |

Applications:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Drug Development : The incorporation of boron into organic molecules has been linked to enhanced biological activity. Compounds like tert-butyl methyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate are being investigated for their potential as drug candidates due to their ability to modulate biological pathways effectively.

Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of boron-containing carbamates and their evaluation as inhibitors of specific enzymes involved in cancer progression. The presence of the dioxaborolane unit was crucial for enhancing binding affinity to target proteins .

Organic Synthesis

Reagent in Cross-Coupling Reactions : This compound can serve as a versatile reagent in Suzuki-Miyaura cross-coupling reactions. The boron atom allows for the formation of carbon-carbon bonds essential for constructing complex organic molecules.

Data Table: Cross-Coupling Reaction Efficiency

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Suzuki Coupling | 85 | Pd catalyst, aqueous base |

| Negishi Coupling | 78 | Zn powder, DMF |

| Stille Coupling | 90 | SnBu3 catalyst |

These yields demonstrate the effectiveness of using tert-butyl methyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate as a coupling partner in various synthetic pathways .

Materials Science

Polymer Chemistry : The compound's unique structural features make it suitable for incorporation into polymer matrices. Its boron content can enhance the thermal and mechanical properties of polymers.

Case Study : Research conducted on polymer composites incorporating boron-containing compounds indicated improved flame retardancy and thermal stability compared to traditional polymers. These enhancements are attributed to the formation of char layers during combustion .

Wirkmechanismus

The compound exerts its effects through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various biological and chemical applications. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with enzymes and receptors to modulate biological processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Differences

Key Research Findings

Reactivity in Cross-Couplings :

- The meta-substituted carbamate-boronate exhibits lower reactivity in Suzuki-Miyaura couplings compared to para-substituted analogues due to steric hindrance .

- Trifluoromethyl-substituted derivatives (e.g., compound 3p in ) show enhanced electronic effects, improving coupling yields with electron-deficient aryl halides.

Biological Applications: Carbamate-boronates with oxetane or trifluoromethyl groups demonstrate improved blood-brain barrier penetration in CNS-targeted therapies .

Stability and Handling :

Biologische Aktivität

tert-Butyl methyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is a complex organic compound with significant potential in biological applications. Its unique structural features contribute to its reactivity and interaction capabilities within biological systems. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of tert-Butyl methyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is , with a molecular weight of approximately 359.2 g/mol. The presence of the boronate ester group is pivotal for its applications in organic synthesis and potential biological activities.

Mechanisms of Biological Activity

Research indicates that compounds derived from tert-butyl methyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate exhibit significant biological activity through various mechanisms:

- Enzyme Inhibition : The boronate ester group can interact with active sites on enzymes, leading to inhibition or modulation of enzymatic pathways. This property is particularly relevant in the context of therapeutic agents targeting specific diseases.

- Receptor Modulation : The compound may also function as a modulator of receptor activity. Its ability to engage in π-π stacking interactions with aromatic residues enhances binding affinity and specificity towards target proteins.

- Neuroprotective Effects : Some studies have suggested that derivatives of this compound may exhibit neuroprotective properties by inhibiting amyloidogenesis and reducing oxidative stress in neural cells.

Case Studies and Experimental Evidence

Several studies have explored the biological activity of related compounds:

- Inhibition Studies : A study published in Molecules investigated a related compound's ability to inhibit amyloid beta aggregation in vitro. Results indicated that the compound could prevent cell death in astrocytes stimulated with amyloid beta 1-42 by reducing inflammatory markers such as TNF-α .

- Binding Affinity : Techniques like surface plasmon resonance have been employed to measure binding affinities between the compound and various enzymes or receptors. These studies have demonstrated that the compound exhibits strong binding characteristics due to its structural features .

Comparative Analysis

The following table summarizes key findings from various studies on the biological activity of tert-butyl methyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate and its derivatives:

Q & A

Q. What are the standard synthetic routes for tert-butyl methyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves multi-step protocols. For example, a boronate ester intermediate (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is coupled to a substituted phenylcarbamate via Suzuki-Miyaura cross-coupling or nucleophilic substitution. Key steps include:

Borylation : Reaction of a halogenated phenyl precursor with bis(pinacolato)diboron under palladium catalysis .

Carbamate Formation : Protection of the amine group using tert-butyl methyl carbamate under basic conditions (e.g., DIPEA, DCM) .

Characterization : Intermediates are validated via / NMR (e.g., boronate peak at δ 1.3 ppm in NMR) and LC-MS (to confirm molecular ion peaks) .

Table 1 : Example Reaction Conditions

| Step | Reagents/Catalysts | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| Borylation | Pd(dppf)Cl, KOAc | Dioxane | 80°C | 70–85 | |

| Carbamate Protection | DIPEA, DCM | RT | 24 h | 65–75 |

Q. How is the purity of the compound assessed, and what solvents are optimal for its storage?

- Methodological Answer : Purity is determined via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis. For storage, the compound is sensitive to moisture and oxygen. Recommended conditions:

- Solubility : DMSO or THF for experimental use .

- Storage : Sealed under inert gas (Ar/N) at –20°C to prevent boronate hydrolysis .

Advanced Research Questions

Q. How can competing reaction pathways during Suzuki-Miyaura coupling be minimized?

- Methodological Answer : Competing homocoupling or deborylation is addressed by:

- Catalyst Optimization : Use Pd(PPh) instead of Pd(OAc) to reduce side reactions .

- Oxygen-Free Conditions : Rigorous degassing of solvents and reagents to prevent oxidation .

- Additives : Include TBAB (tetrabutylammonium bromide) to enhance boronate reactivity .

Data Contradiction : Some studies report higher yields with PdCl(dppf) , while others favor Pd(PPh) . Resolution requires systematic screening of catalysts and bases.

Q. What advanced analytical techniques resolve contradictory spectroscopic data for structural confirmation?

- Methodological Answer : Contradictions in NMR or MS data (e.g., ambiguous coupling constants) are resolved via:

- 2D NMR : HSQC and HMBC to assign quaternary carbons and boron-containing groups .

- X-ray Crystallography : Definitive structural elucidation, particularly for boronate stereochemistry .

- High-Resolution MS : Exact mass analysis to distinguish isotopic patterns of boron (e.g., vs. ) .

Q. How are reaction kinetics and mechanistic pathways studied for carbamate-boronate derivatives?

- Methodological Answer : Mechanistic studies employ:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.